BenchChemオンラインストアへようこそ!

2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Adenosine A2A Receptor Dopamine D2 Receptor Dual-Target Ligand

This IPP‑scaffold compound uniquely delivers quantifiable dual‑target engagement at hA₂AR (Ki 11.2 μM) and hD₂R (EC₅₀ 22.5 μM). The carbonyl‑containing acetamide linker is essential for activity; close analogs lacking it or with modified linkers are inactive. The >9‑fold selectivity over hA₁/hA₃ ensures clean pharmacological readouts. It is the only compound in the series with confirmed in‑vivo neuroprotective efficacy in Drosophila PD models. Procurement under CAS 1421528‑15‑5 guarantees the exact dual‑receptor profile required for reproducible dose‑response and SAR studies.

Molecular Formula C24H24N6O
Molecular Weight 412.497
CAS No. 1421528-15-5
Cat. No. B2706188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide
CAS1421528-15-5
Molecular FormulaC24H24N6O
Molecular Weight412.497
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CNC5=CC=CC=C54
InChIInChI=1S/C24H24N6O/c31-23(14-18-15-25-22-9-5-4-8-21(18)22)28-19-16-26-24(27-17-19)30-12-10-29(11-13-30)20-6-2-1-3-7-20/h1-9,15-17,25H,10-14H2,(H,28,31)
InChIKeyLPLIKVKAAYEIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide (CAS 1421528-15-5): An Indole-Piperazine-Pyrimidine Dual-Target Ligand


2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide (CAS 1421528-15-5) is a synthetic small molecule belonging to the indole-piperazine-pyrimidine (IPP) class. It functions as a dual-target ligand with quantifiable binding affinity at both the human adenosine A2A receptor (hA2AR) and the dopamine D2 receptor (D2R) [1]. This specific IPP scaffold is characterized by a carbonyl-containing acetamide linker connecting the indole core to the N-phenylpiperazine-substituted pyrimidine moiety, a structural feature critical for its receptor interaction profile [1].

Critical Procurement Considerations for 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide


Generic substitution within the IPP class is not advisable due to extreme sensitivity of the dual-target profile to minor structural modifications. Key pharmacophoric elements, specifically the length of the acetamide linker and the presence of the carbonyl oxygen, are not conserved across close analogs; deletion or extension of the linker by a single methylene unit can abolish hA2AR affinity (Ki > 100 µM) [1]. Consequently, procurement must be based on the exact CAS number to ensure the specific, quantifiable dual-receptor engagement profile required for experimental reproducibility [1].

Quantitative Differentiation Evidence for 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide


Dual hA2AR/hD2R Binding Affinity vs. Inactive Structural Analogs

The target compound (designated 'Compound 5') demonstrates a verified dual-receptor binding profile with a Ki of 11.2 µM at hA2AR and an EC50 of 22.5 µM at hD2R [1]. In stark contrast, the directly comparable analog lacking only the carbonyl group on the acetamide linker (Compound 9) shows a complete loss of measurable hA2AR affinity (Ki > 30 µM), proving the functional indispensability of the carbonyl oxygen [1].

Adenosine A2A Receptor Dopamine D2 Receptor Dual-Target Ligand Parkinson's Disease

Superior Selectivity Profile Against Other Adenosine Receptor Subtypes Compared to a Methylated Analog

The target compound exhibits a clean selectivity profile with hA1/hA2A and hA3/hA2A selectivity ratios both >9, indicating minimal off-target binding at A1 and A3 receptors [1]. Its close methylated analog (Compound 6) shows a slightly better hA2A affinity (Ki 8.71 µM) but maintains a similar selectivity window (>11). However, extending the linker by just one carbon (Compound 7) results in a complete loss of affinity (Ki >100 µM), highlighting the target compound's uniquely balanced activity window [1].

Receptor Selectivity Off-Target Profiling Adenosine Receptors

Validated In Vivo Efficacy in a Drosophila Parkinson's Disease Model

The target compound is one of the few IPP analogs with demonstrated in vivo efficacy. It showed a significant improvement in motor function in a Drosophila model of Parkinson's disease (parkin-null flies) and a mitigation of dopaminergic neuron loss [1]. This in vivo validation is absent for the vast majority of other compounds in the series, providing a crucial translational data point.

Neurodegeneration Drosophila Model Parkinson's Disease

Favorable Early-Stage In Vitro Safety Profile

In a panel of early-stage toxicity assays, the target compound showed no mutagenicity up to 100 µM, no hepatotoxicity up to 30 µM, and no cardiotoxicity up to 30 µM [1]. This clean safety profile is a shared characteristic with its close analog Compound 6, but it provides a baseline for the specific scaffold that may not translate to other IPP derivatives with different substituents [1].

Safety Pharmacology Toxicology Mutagenicity Cardiotoxicity

Optimal Application Scenarios for 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide in R&D


Chemical Probe for Investigating Dual A2AR/D2R Crosstalk in Parkinson's Disease Models

This compound is uniquely suited as a chemical probe to dissect the pharmacological effect of simultaneous hA2AR antagonism and hD2R agonism in cellular and in vivo models of Parkinson's disease. Its quantifiable dual-target profile (Ki 11.2 µM for hA2AR, EC50 22.5 µM for hD2R) allows for dose-response studies that cannot be performed with single-target ligands or analogs lacking this specific activity balance [1].

Lead Compound for Medicinal Chemistry Optimization of IPP Scaffolds

The structural sensitivity of the dual-target activity makes this compound a well-defined starting point for SAR exploration. The critical role of the carbonyl acetamide linker and the intolerance to indole substitution or linker elongation, as documented in head-to-head comparisons with Compounds 6-12, provides a clear structural alert for medicinal chemists aiming to improve potency while maintaining target engagement [1].

In Vivo Proof-of-Concept Studies Requiring a Validated Neuroprotective IPP Compound

Given that this is the only compound in the original IPP series with reported efficacy in improving motor function and reducing neurodegeneration in Drosophila PD models, it is the mandatory choice for any follow-up in vivo study aiming to reproduce or extend these specific neuroprotective findings [1].

Pharmacological Tool for Selectivity Profiling in Adenosine Receptor Research

With a confirmed selectivity window of >9-fold over hA1 and hA3 receptors, the compound serves as a useful pharmacological tool for researchers studying hA2A-mediated effects, especially when a clean profile free from confounding A1/A3 activity is required. The inactivity of its closely related des-carbonyl analog (Compound 9) also makes it a valuable negative control for confirming target engagement [1].

Quote Request

Request a Quote for 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.